molecular formula C20H18FN5O B13445410 Hsp90-IN-89

Hsp90-IN-89

Cat. No.: B13445410
M. Wt: 363.4 g/mol
InChI Key: KYIXUSLGFINPTC-ITYLOYPMSA-N
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Description

Hsp90-IN-89 is a small-molecule inhibitor targeting Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stability, and function of many proteins, including those associated with cancer progression. Hsp90 inhibitors like this compound are being explored for their potential in cancer therapy due to their ability to disrupt multiple signaling pathways simultaneously .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsp90-IN-89 typically involves multi-step organic synthesis. The process starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques like crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Hsp90-IN-89 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Hsp90-IN-89 has a wide range of scientific research applications, including:

Mechanism of Action

Hsp90-IN-89 exerts its effects by binding to the ATP-binding domain of Hsp90, preventing the chaperone from undergoing conformational changes necessary for its function. This leads to the destabilization and degradation of client proteins, many of which are involved in cancer cell growth and survival. The inhibition of Hsp90 disrupts multiple signaling pathways, making it a promising target for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hsp90-IN-89 include:

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for Hsp90, which may result in fewer off-target effects compared to other Hsp90 inhibitors. Additionally, its synthetic accessibility and potential for optimization make it a valuable compound for further research and development .

Properties

Molecular Formula

C20H18FN5O

Molecular Weight

363.4 g/mol

IUPAC Name

(NZ)-N-[2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-ylidene]hydroxylamine

InChI

InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18-

InChI Key

KYIXUSLGFINPTC-ITYLOYPMSA-N

Isomeric SMILES

CC1=C\2C(=NC(=N1)N)CC(C/C2=N/O)C3=C(C=C(C=C3)F)C4=CN=CC=C4

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(CC2=NO)C3=C(C=C(C=C3)F)C4=CN=CC=C4

Origin of Product

United States

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